3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine
Overview
Description
3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine can be compared with other similar compounds, such as:
2-Fluoro-5-methylphenol: This compound shares the fluorine and methyl groups on the phenyl ring but lacks the oxazole ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-6-3-4-9(12)8(5-6)10-7(2)11(13)15-14-10/h3-5H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHGVURIWXUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=NOC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250034-13-9 | |
Record name | 3-(2-fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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